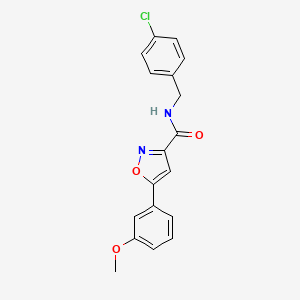
1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H30N2O2 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.230728204 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- Analogue Design for Voltage-Gated Sodium Channel Blockers : Catalano et al. (2008) synthesized analogues of tocainide, including compounds similar to 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-3-piperidinecarboxamide, as voltage-gated skeletal muscle sodium channel blockers. These analogues demonstrated an increase in potency and use-dependent block compared to tocainide, suggesting their potential as antimyotonic agents (Catalano et al., 2008).
Polymer Chemistry
Polymerization of N,N-Dialkylacrylamides : Kobayashi et al. (1999) explored the polymerization of compounds like N,N-dimethylacrylamide, which shares structural similarities with this compound. This research contributes to understanding the polymerization processes and properties of such compounds (Kobayashi et al., 1999).
Synthesis of Polyamides : Hattori and Kinoshita (1979) synthesized polyamides using processes that could be relevant for derivatives of this compound. Their work focuses on creating polyamides with specific molecular weights and solubility properties, contributing to the field of advanced polymer materials (Hattori & Kinoshita, 1979).
Molecular Interactions and Receptor Binding
- Molecular Interaction with CB1 Cannabinoid Receptor : Shim et al. (2002) studied the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, structurally similar to the compound , with the CB1 cannabinoid receptor. This research offers insights into the molecular mechanisms and potential therapeutic applications of such compounds (Shim et al., 2002).
Organic Synthesis and Chemical Reactions
- Hydroaminomethylation of Aromatic Olefins : Ahmed et al. (2007) conducted research on the hydroaminomethylation of aromatic olefins using rhodium-carbene complexes. This study, involving reactions with piperidine, is relevant for understanding the chemical reactions and synthetic applications of compounds like this compound (Ahmed et al., 2007).
Propriétés
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-propan-2-ylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-14(2)15-8-10-17(11-9-15)21-18(23)16-7-6-12-22(13-16)19(24)20(3,4)5/h8-11,14,16H,6-7,12-13H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPOGHSJTJMELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4506181.png)
![8-methyl-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4506189.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4506195.png)
![1-[4-(2-Fluorophenyl)piperazin-1-YL]-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propan-1-one](/img/structure/B4506225.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B4506232.png)
![4-methoxy-N-[2-(1-methyl-4-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4506239.png)
![1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B4506250.png)
![N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4506267.png)
![N-(4-tert-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4506276.png)

![4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}benzamide](/img/structure/B4506282.png)
![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B4506289.png)
![N-cyclopentyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4506297.png)
![N-cyclopropyl-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4506300.png)
